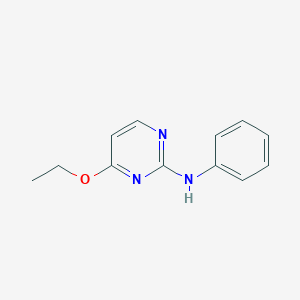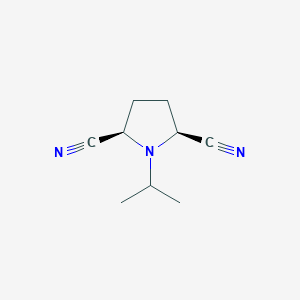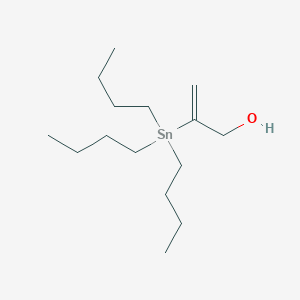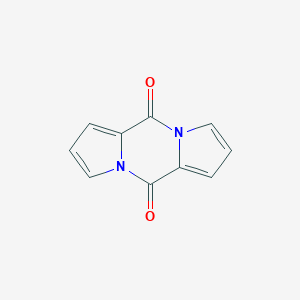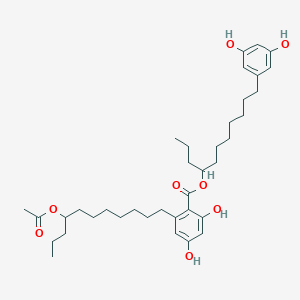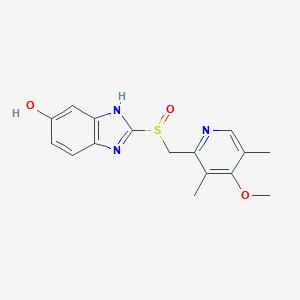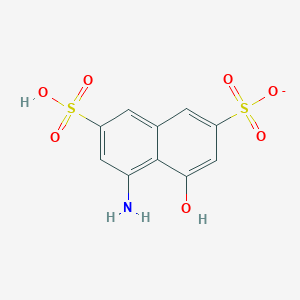
4-Hydroxyphenylacetaldehyde
Descripción general
Descripción
4-Hydroxyphenylacetaldehyde, also known as p-hydroxyphenylacetaldehyde, is a natural product with the formula HOC6H4CH2CHO . It is a derivative of phenylacetaldehyde and occurs as a white solid at room temperature .
Synthesis Analysis
4-Hydroxyphenylacetaldehyde can be synthesized from a parsley tyrosine decarboxylase (L-tyrosine) . An efficient enzymatic process for the synthesis of 4-Hydroxyphenylacetaldehyde from tyramine was developed using whole cells of recombinant Escherichia coli co-expressing primary amine oxidase (PrAO) from E. coli and catalase (CAT) from Bacillus pumilus .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenylacetaldehyde is C8H8O2 . The IUPAC name is 2-(4-hydroxyphenyl)acetaldehyde . The InChI is InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2 and the canonical SMILES is C1=CC(=CC=C1CC=O)O .Chemical Reactions Analysis
4-Hydroxyphenylacetaldehyde is produced from the metabolism of tyramine by monoamine oxidase (MAO) enzymes in humans and the tyramine oxidase (tynA) enzyme in Escherichia coli . In both species, it is subsequently metabolized into 4-hydroxyphenylacetate by aldehyde dehydrogenase (ALDH) enzymes in humans and the phenylacetaldehyde dehydrogenase (feaB) enzyme in E. coli .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxyphenylacetaldehyde is 136.15 g/mol . The compound is a white solid at room temperature .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, 4-Hydroxyphenylacetaldehyde has been identified as a potential intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for their anti-cancer properties and other therapeutic potentials .
Organic Synthesis
This compound plays a role in organic synthesis, particularly in the formation of meso-Arylporphyrins, which are significant in the development of materials for medical, technical, and agricultural purposes .
Biochemistry
4-Hydroxyphenylacetaldehyde is involved in the metabolic pathways of organisms such as yeast, E. coli, and mammals. It acts as a metabolite and is a key component in the biosynthesis of various bioactive molecules .
Industrial Applications
In the industrial sector, 4-Hydroxyphenylacetaldehyde is used as an intermediate for synthesizing fine chemicals and pharmaceuticals. Its derivatives find applications in material science and chemical synthesis .
Environmental Impact
The environmental impact of 4-Hydroxyphenylacetaldehyde is being studied, particularly its role in the formation of photochemical smog and its presence in rainwater and surface water due to high-water solubility .
Medical Research
Medical research has been focusing on the role of 4-Hydroxyphenylacetaldehyde as a human metabolite and its involvement in various metabolic reactions. It is being studied for its potential effects on human health and disease prevention .
Cosmetic Industry
In the cosmetic industry, there is ongoing research to understand the safety and health implications of 4-Hydroxyphenylacetaldehyde when used as an ingredient in cosmetic products. Analytical methods are being developed to detect and control its presence in cosmetics .
Food Industry
The food industry utilizes 4-Hydroxyphenylacetaldehyde in the microbial synthesis of antioxidants like hydroxytyrosol, which is beneficial for human health. It is also being studied for its potential as a natural preservative and flavoring agent .
Mecanismo De Acción
Target of Action
2-(4-Hydroxyphenyl)acetaldehyde, also known as p-Hydroxyphenylacetaldehyde or 4-Hydroxyphenylacetaldehyde, is a natural product with the formula HOC6H4CH2CHO . It is a derivative of phenylacetaldehyde and has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . .
Biochemical Pathways
2-(4-Hydroxyphenyl)acetaldehyde is involved in several biochemical pathways. It plays a role in tyrosine metabolism , isoquinoline alkaloid biosynthesis , and the biosynthesis of alkaloids derived from the shikimate pathway . It is also a part of the metabolic pathways and the biosynthesis of secondary metabolites .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well absorbed and distributed in the body. The compound’s impact on bioavailability is currently unknown.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxyphenyl)acetaldehyde. For instance, its stability may be affected by temperature, as it is recommended to be stored in a freezer, under -20°C . .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRPPFIAVHPVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223631 | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7339-87-9 | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxyphenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYPHENYLACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDJ7B4KB3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxyphenylacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of p-hydroxyphenylacetaldehyde?
A1: The molecular formula of p-hydroxyphenylacetaldehyde is C8H8O2, and its molecular weight is 136.15 g/mol.
Q2: Are there any spectroscopic data available for p-hydroxyphenylacetaldehyde?
A2: While the provided research papers do not delve deep into spectroscopic characterization, [14C‐synthesen biologisch interessanter p‐substituierter aryläthan‐körper] [] describes the synthesis of p-hydroxyphenylacetaldehyde oxime-1−14C and mentions using thin layer chromatography for purification and analysis.
Q3: How is p-hydroxyphenylacetaldehyde produced in biological systems?
A3: p-Hydroxyphenylacetaldehyde is a key intermediate in tyrosine metabolism. Research shows it's formed via several pathways:
Q4: What are the downstream effects of p-hydroxyphenylacetaldehyde in biological systems?
A4: p-Hydroxyphenylacetaldehyde can have various downstream effects, often influenced by its reactive nature:
Q5: What is the role of norcoclaurine synthase (NCS) in relation to p-hydroxyphenylacetaldehyde?
A5: NCS is a key enzyme that utilizes p-hydroxyphenylacetaldehyde. It catalyzes the stereospecific Pictet-Spengler condensation of p-hydroxyphenylacetaldehyde and dopamine to form (S)-norcoclaurine. This reaction is the first committed step in the biosynthesis of benzylisoquinoline alkaloids in plants. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)
